molecular formula C6H6LiN3O2 B2388913 Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate CAS No. 1909347-95-0

Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate

Cat. No. B2388913
CAS RN: 1909347-95-0
M. Wt: 159.07
InChI Key: AFIPSIWUQOHISX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate”, also known as LAPA, is a compound with the molecular formula C6H6LiN3O2 and a molecular weight of 159.07 . It is a potential compound for various fields of research and industry.


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of 2-aminopyrimidine derivatives. These methods involve preparing the compounds from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N3O2.Li/c7-4-1-2-8-5(9-4)3-6(10)11;/h1-2H,3H2,(H,10,11)(H2,7,8,9);/q;+1/p-1 . This indicates that the compound contains a lithium ion and a 2-(4-aminopyrimidin-2-yl)acetate ion.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 159.07 . Other specific physical and chemical properties were not found in the search results.

Mechanism of Action

The exact mechanism of action of Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including dopamine and serotonin. This compound has also been shown to have neuroprotective effects, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. This compound has also been shown to increase the levels of cyclic adenosine monophosphate (cAMP), which is a signaling molecule that plays a key role in the regulation of various cellular processes.

Advantages and Limitations for Lab Experiments

Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have low toxicity. However, it is important to note that this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several potential future directions for research on Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate. One area of interest is its potential use in the treatment of bipolar disorder. Researchers are also exploring its potential use in the treatment of other neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, researchers are interested in exploring the potential use of this compound as a neuroprotective agent in the prevention of neurodegenerative diseases.

Synthesis Methods

Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate can be synthesized using a simple two-step process. The first step involves the reaction of 4-aminopyrimidine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with lithium hydroxide to yield this compound.

Scientific Research Applications

Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate has been the focus of several scientific studies due to its potential therapeutic applications. Researchers have explored its use in the treatment of various neurological disorders, including bipolar disorder, Alzheimer's disease, and Parkinson's disease.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

lithium;2-(4-aminopyrimidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.Li/c7-4-1-2-8-5(9-4)3-6(10)11;/h1-2H,3H2,(H,10,11)(H2,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIPSIWUQOHISX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=C(N=C1N)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6LiN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1909347-95-0
Record name lithium 2-(4-aminopyrimidin-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.